3-O-acetyl-11-hydroxy-beta-boswellic acid
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Overview
Description
3-O-acetyl-11-hydroxy-beta-boswellic acid is a pentacyclic triterpenoid compound derived from the resin of the Boswellia serrata tree . This compound is known for its various pharmacological activities, including anti-inflammatory, anti-tumor, and antioxidant effects . It has been used in traditional medicine for centuries and is now being studied for its potential therapeutic applications in modern medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-acetyl-11-hydroxy-beta-boswellic acid typically involves the acetylation of 11-hydroxy-beta-boswellic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions include maintaining the temperature at around 60-70°C for several hours to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound involves the extraction of boswellic acids from the resin of Boswellia serrata, followed by purification and acetylation processes . The extraction is usually done using organic solvents like ethanol or methanol, and the purification involves chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-O-acetyl-11-hydroxy-beta-boswellic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include derivatives of this compound with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
3-O-acetyl-11-hydroxy-beta-boswellic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-O-acetyl-11-hydroxy-beta-boswellic acid involves the inhibition of key enzymes and signaling pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-O-acetyl-11-keto-beta-boswellic acid
- 11-keto-beta-boswellic acid
- 3-O-acetyl-beta-boswellic acid
Uniqueness
3-O-acetyl-11-hydroxy-beta-boswellic acid is unique due to its specific acetylation at the 3-O position and hydroxylation at the 11 position, which confer distinct pharmacological properties compared to other boswellic acids .
Properties
IUPAC Name |
(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14R,14aR,14bS)-3-acetyloxy-14-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,22-26,34H,9-16H2,1-8H3,(H,35,36)/t18-,19+,22-,23-,24-,25+,26-,28-,29+,30-,31-,32-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZSILIAFXNPRA-GHQZQFNUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)O)C2C1C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=C[C@H]([C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)OC(=O)C)C)C)O)[C@@H]2[C@H]1C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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